2,5-Dichloro-N-(5-chloro-2-nitrophenyl)benzene-1-sulfonamide
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Overview
Description
2,5-Dichloro-N-(5-chloro-2-nitrophenyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms, a nitro group, and a sulfonamide group, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(5-chloro-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 1,4-dichlorobenzene to produce 2,5-dichloronitrobenzene . This intermediate is then subjected to further reactions to introduce the sulfonamide group and additional chlorine atoms. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced chemical reactors and purification systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(5-chloro-2-nitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and thiols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
2,5-Dichloro-N-(5-chloro-2-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(5-chloro-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- 5-Chloro-2-nitroaniline
- 1,2-Dichlorobenzene
Uniqueness
2,5-Dichloro-N-(5-chloro-2-nitrophenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61072-93-3 |
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Molecular Formula |
C12H7Cl3N2O4S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl3N2O4S/c13-7-2-4-11(17(18)19)10(5-7)16-22(20,21)12-6-8(14)1-3-9(12)15/h1-6,16H |
InChI Key |
CWOYUYOQPHZZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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